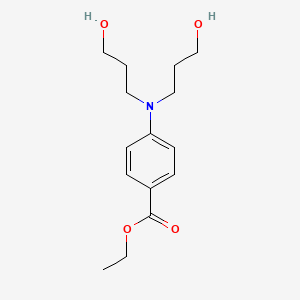
Ethyl 4-(bis(hydroxypropyl)amino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 4-(bis(hydroxypropyl)amino)benzoate is synthesized through a chemical reaction between ethyl paba and dihydroxypropylamine . The reaction typically involves the following steps:
Starting Materials: Ethyl paba and dihydroxypropylamine.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the required purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors and automated processes to ensure consistent quality and yield. The process includes:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Continuous Monitoring: The reaction conditions are continuously monitored and adjusted to maintain optimal conditions.
Automated Purification: Advanced purification techniques are employed to ensure high purity of the final product.
化学反应分析
Types of Reactions
Ethyl 4-(bis(hydroxypropyl)amino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions often involve reagents like N-bromosuccinimide (NBS) for free radical bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce brominated or other substituted products.
科学研究应用
Ethyl 4-(bis(hydroxypropyl)amino)benzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
作用机制
The primary mechanism of action of Ethyl 4-(bis(hydroxypropyl)amino)benzoate is its ability to absorb UV radiation. The compound absorbs UV rays and converts them into less harmful heat energy, thereby protecting the skin from UV-induced damage . This process involves the excitation of electrons within the molecule, which then release energy in the form of heat.
相似化合物的比较
Ethyl 4-(bis(hydroxypropyl)amino)benzoate can be compared with other UV-absorbing compounds, such as:
Ethylhexyl Methoxycinnamate: Another common UV absorber used in sunscreens.
Benzophenone-3: Known for its broad-spectrum UV protection.
Avobenzone: Provides protection against UVA rays.
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to effectively absorb UV radiation and convert it into heat. This property makes it particularly valuable in cosmetic formulations for sun protection .
属性
CAS 编号 |
113284-00-7 |
|---|---|
分子式 |
C15H23NO4 |
分子量 |
281.35 g/mol |
IUPAC 名称 |
ethyl 4-[bis(3-hydroxypropyl)amino]benzoate |
InChI |
InChI=1S/C15H23NO4/c1-2-20-15(19)13-5-7-14(8-6-13)16(9-3-11-17)10-4-12-18/h5-8,17-18H,2-4,9-12H2,1H3 |
InChI 键 |
UONUEPNDJQOXAG-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC=C(C=C1)N(CCCO)CCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


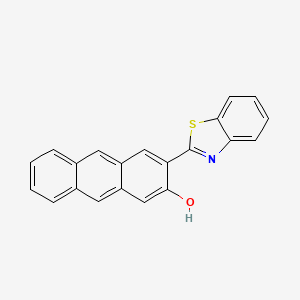
![2-[(Pyrrolidin-1-yl)methyl]pyridin-3-yl dimethylcarbamate](/img/structure/B14295982.png)
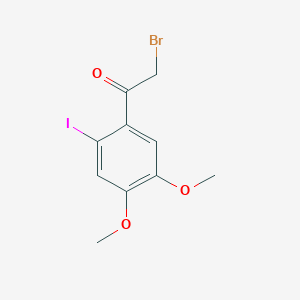
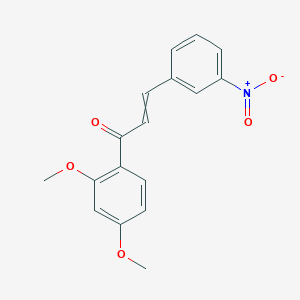
![[10-(Dicyanomethylidene)anthracen-9(10H)-ylidene]cyanamide](/img/structure/B14295997.png)
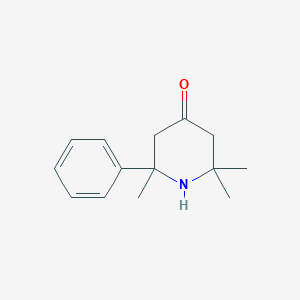
![4-Methyl-2-phenyloctahydrofuro[3,2-b]pyridine](/img/structure/B14296008.png)
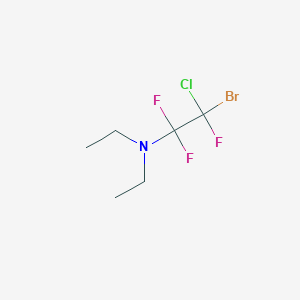
![6-[(4-Aminobutyl)(propyl)amino]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14296025.png)
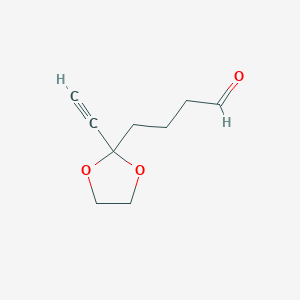
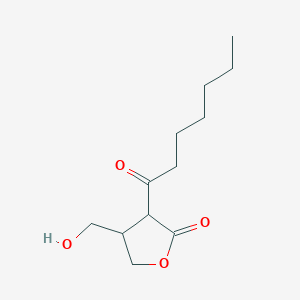

![2,3,3,3-Tetrafluoro-2-{1,1,2,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propoxy}propanenitrile](/img/structure/B14296046.png)

